molecular formula C14H25NO5 B14037337 Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

Cat. No.: B14037337
M. Wt: 287.35 g/mol
InChI Key: REESOCYHQUIWAL-NSHDSACASA-N
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Description

Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by its morpholine ring, which is substituted with a tert-butyl group, an ethoxy group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Ethoxy Group Addition: The ethoxy group can be added through an esterification reaction using ethanol and a suitable acid catalyst.

    Carboxylate Group Formation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with different substituents replacing the original groups.

Scientific Research Applications

Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl (S)-2-(3-methoxy-3-oxopropyl)morpholine-4-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.

    Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness: Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to its specific combination of substituents and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1

InChI Key

REESOCYHQUIWAL-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)CC[C@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

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